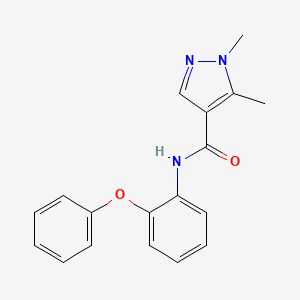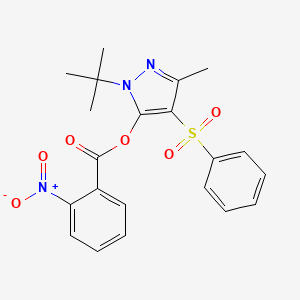
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine
説明
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, also known as CMMP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In material science, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been studied for its potential use as a hole-transporting material in organic solar cells.
作用機序
The mechanism of action of 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. Specifically, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to inhibit the activity of protein kinases, which play a critical role in cell growth and division. This inhibition leads to the suppression of cancer cell proliferation and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to have significant biochemical and physiological effects, particularly in cancer cells. In vitro studies have demonstrated that 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have demonstrated that 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine can inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. Additionally, 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is relatively easy to synthesize using standard organic chemistry techniques. However, there are some limitations to the use of 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine in lab experiments, including its potential toxicity and the need for specialized equipment for handling and storage.
将来の方向性
There are several future directions for research on 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine. One area of interest is the development of more efficient synthesis methods for 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, which could lead to increased yields and lower costs. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine and its potential applications in cancer therapy and other fields. Finally, the development of novel materials based on 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine could lead to new applications in areas such as optoelectronics and nanotechnology.
特性
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-12-3-5-13(6-4-12)16-11-17(21-18(19)20-16)14-7-9-15(22-2)10-8-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQRCXCHOKGLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[1-methyl-2-(4-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4755277.png)
![tert-butyl [2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]carbamate](/img/structure/B4755281.png)

![4-chloro-3-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4755300.png)
![methyl 2-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4755307.png)

![5-(2,4-dichlorophenyl)-N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4755326.png)

![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4755333.png)
![methyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B4755340.png)
![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4755355.png)

![N-(2-benzylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4755369.png)
![2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4755372.png)